molecular formula C18H14N4O6 B3009070 N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide CAS No. 330677-34-4

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide

Cat. No.: B3009070
CAS No.: 330677-34-4
M. Wt: 382.332
InChI Key: XDZYHONFDXMVJA-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14N4O6 and its molecular weight is 382.332. The purity is usually 95%.
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Scientific Research Applications

Polyimide Synthesis and Properties

A study by Rafiee and Mohagheghnezhad (2018) synthesized novel polyimides (PIs) using a diamine monomer containing imidazole, furan, and benzamide units. These PIs demonstrated good thermal stability and high solubility in polar organic solvents. They were also effective adsorbents for removing malachite green dye and Cu ions from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).

Reactivity of Furan-Benzothiazole Derivatives

Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further treated it to create furan-based benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, highlighting its reactivity and potential for diverse chemical applications (Aleksandrov & El’chaninov, 2017).

Amplification of Phleomycin

Brown and Cowden (1982) investigated compounds with furan and pyridinyl substituents for their role in amplifying phleomycin against Escherichia coli. These compounds, including those with furan-2'-yl substituents, showed potential in enhancing phleomycin's activity (Brown & Cowden, 1982).

Synthesis of Furan-Thiazoloquinoline

El’chaninov and Aleksandrov (2017) also synthesized N-(Quinolin-6-yl)furan-2-carboxamide, which was then used to create furan-based thiazoloquinoline. This compound underwent nucleophilic substitution reactions, indicating its potential in creating structurally diverse heterocycles (El’chaninov & Aleksandrov, 2017).

Furan Ring Transformation in Carboxamides

Stroganova, Vasilin, and Krapivin (2016) explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. This led to the formation of novel fused heterocyclic systems, demonstrating the versatility of furan derivatives in synthesizing complex heterocycles (Stroganova, Vasilin, & Krapivin, 2016).

Antimicrobial Activity of Thiazolidinones

Sodha et al. (2003) reported the synthesis of compounds involving furan derivatives with demonstrated antibacterial and antifungal activities. This highlights the potential biomedical applications of such compounds (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

Synthesis of Triazoles, Oxadiazoles, and Thiadiazoles

El-Essawy and Rady (2011) synthesized N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. This study illustrates the utility of furan derivatives in the synthesis of various nitrogen-containing heterocycles (El-Essawy & Rady, 2011).

Synthesis of Dihydrothienoand Furopyrimidines

Maruoka, Yamagata, and Yamazaki (2001) worked on synthesizing dihydrothieno and furopyrimidines, showcasing the chemical diversity achievable with furan-based structures (Maruoka, Yamagata, & Yamazaki, 2001).

Nanostructure Polyamide-Imide Synthesis

Mallakpour and Ayatollahi (2013) synthesized novel optically active nanostructure poly(amide–imide)s using a diamine derivative containing a pyridinyl group. This work demonstrates the application of such compounds in creating advanced polymeric materials (Mallakpour & Ayatollahi, 2013).

Photoinduced Oxidative Annulation

Zhang et al. (2017) explored photoinduced oxidative annulation of furan derivatives to synthesize polyheterocyclic compounds, suggesting applications in organic synthesis and materials science (Zhang et al., 2017).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be an active area of study . The development of new synthetic routes and the exploration of their biological activities are potential areas of future research .

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3,5-dinitro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O6/c1-12(16-5-4-8-28-16)20(17-6-2-3-7-19-17)18(23)13-9-14(21(24)25)11-15(10-13)22(26)27/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZYHONFDXMVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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